molecular formula C8H7N3O2 B15245971 5-Hydrazinylisoindoline-1,3-dione

5-Hydrazinylisoindoline-1,3-dione

Cat. No.: B15245971
M. Wt: 177.16 g/mol
InChI Key: CVLOYBNNFBJYTE-UHFFFAOYSA-N
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Description

5-Hydrazinylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods: Industrial production of this compound often involves solventless conditions to adhere to green chemistry principles. Simple heating and relatively quick reactions are used, followed by purification with environmentally friendly methodologies .

Chemical Reactions Analysis

Types of Reactions: 5-Hydrazinylisoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydrazinyl group and the carbonyl functionalities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Uniqueness: 5-Hydrazinylisoindoline-1,3-dione stands out due to its specific hydrazinyl group, which imparts unique reactivity and potential biological activities. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation highlights its distinctiveness among similar compounds .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-diazenyl-2H-isoindole-1,3-diol

InChI

InChI=1S/C8H7N3O2/c9-11-4-1-2-5-6(3-4)8(13)10-7(5)12/h1-3,9-10,12-13H

InChI Key

CVLOYBNNFBJYTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2C=C1N=N)O)O

Origin of Product

United States

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